![molecular formula C17H16N4O6S3 B2529609 2-((2-((4-(2-Ethoxy-2-oxoethyl)thiazol-2-yl)amino)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 712284-11-2](/img/structure/B2529609.png)

2-((2-((4-(2-Ethoxy-2-oxoethyl)thiazol-2-yl)amino)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

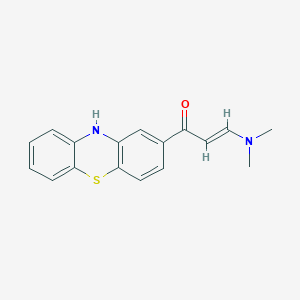

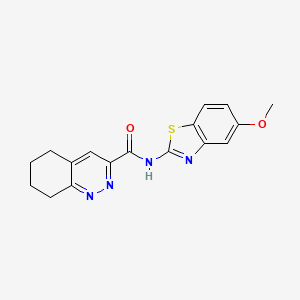

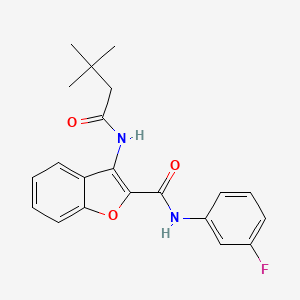

The compound is a complex organic molecule that contains several functional groups, including a thiazole ring, a thieno[2,3-d]pyrimidine ring, and a carboxylic acid group. Thiazole is a heterocyclic compound that consists of a five-membered C3NS ring. Thieno[2,3-d]pyrimidine is a tricyclic compound that consists of a thiophene ring fused with a pyrimidine ring .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the ethoxy, thiazole, and carboxylic acid groups would likely have a significant impact on the compound’s chemical properties .Chemical Reactions Analysis

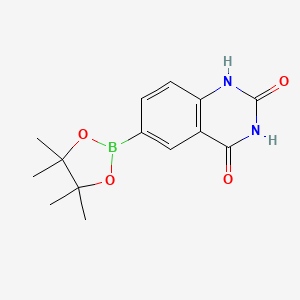

The compound’s chemical reactivity would be influenced by its functional groups. For example, the carboxylic acid group could participate in acid-base reactions, and the thiazole ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could make the compound acidic, and the presence of multiple rings could make the compound relatively stable .Aplicaciones Científicas De Investigación

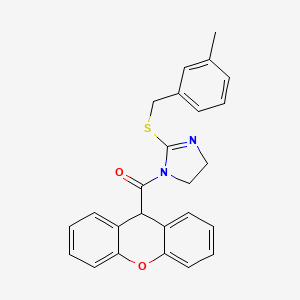

Synthesis and Chemical Reactions

- Compounds derived from 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acids have been investigated for various chemical reactions, including methylation, acylation, and condensation to form pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines. A Dimroth-like rearrangement and the formation of indeno[1,2-d]pyrimidines are also observed under specific conditions (Kappe & Roschger, 1989).

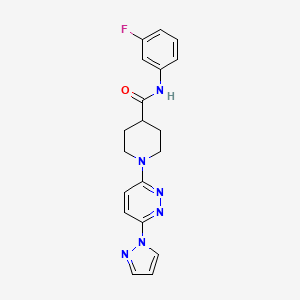

Antifungal Effects

- Certain pyrimidin-2-amine derivatives containing a heterocyclic compound have shown significant antifungal effects against types of fungi like Aspergillus terreus and Aspergillus niger. The study suggests potential for developing these compounds into useful antifungal agents (Jafar et al., 2017).

Anti-Inflammatory and Analgesic Properties

- Novel compounds derived from visnaginone and khellinone, including thiazolopyrimidines, have been synthesized and shown to possess anti-inflammatory and analgesic properties. Their activity was assessed against COX-1/COX-2 enzymes, highlighting their potential as pharmaceutical agents (Abu‐Hashem et al., 2020).

Synthesis of Heterocyclic Compounds

- Various methodologies have been developed for the synthesis of esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, demonstrating the versatility of these compounds in the synthesis of new heterocyclic structures (Santilli et al., 1971).

Antimicrobial Activity

- Thiazolo[3,2-a]pyrimidines and related derivatives have been synthesized and tested for their antimicrobial activities. Some compounds showed higher activity than reference drugs against bacterial strains like Proteus vulgaris and Pseudomonas aeruginosa, indicating their potential as antimicrobial agents (Kolisnyk et al., 2015).

Mecanismo De Acción

Target of action

The 2-aminothiazole scaffold is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . It has exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Biochemical pathways

2-aminothiazole derivatives have a broad pharmacological spectrum .

Result of action

2-aminothiazole derivatives have shown activity against various types of cancer .

Direcciones Futuras

Propiedades

IUPAC Name |

2-[2-[[4-(2-ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O6S3/c1-3-27-10(23)4-8-5-28-16(18-8)19-9(22)6-29-17-20-13(24)11-7(2)12(15(25)26)30-14(11)21-17/h5H,3-4,6H2,1-2H3,(H,25,26)(H,18,19,22)(H,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVGSUKYABXVAKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=NC3=C(C(=C(S3)C(=O)O)C)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O6S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[[5-amino-1-[(4-fluorophenyl)methyl]triazole-4-carbonyl]amino]benzoate](/img/structure/B2529532.png)

![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2529533.png)

![5-chloro-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2529542.png)

![3,4-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2529547.png)